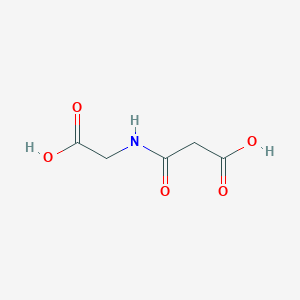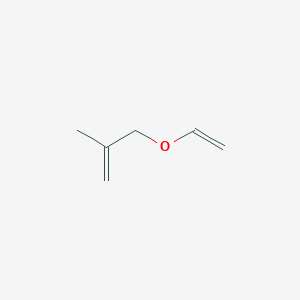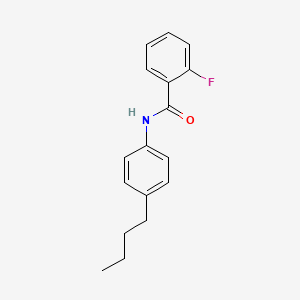![molecular formula C46H91NO5 B11937540 undecyl 6-[(6-henicosan-11-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]hexanoate](/img/structure/B11937540.png)
undecyl 6-[(6-henicosan-11-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]hexanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Undecyl 6-[(6-henicosan-11-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]hexanoate is a complex organic compound known for its applications in various scientific fields. This compound is characterized by its long carbon chains and functional groups, making it a valuable component in lipid-based delivery systems, particularly in the pharmaceutical industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of undecyl 6-[(6-henicosan-11-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]hexanoate typically involves multiple stepsThe reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification and subsequent functionalization processes. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures the consistent quality and scalability of production .
Analyse Des Réactions Chimiques
Types of Reactions
Undecyl 6-[(6-henicosan-11-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]hexanoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound, often to increase stability.
Substitution: Commonly used to replace specific functional groups with others to modify the compound’s properties.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions often involve nucleophilic or electrophilic reagents, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
Undecyl 6-[(6-henicosan-11-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]hexanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of lipid interactions and membrane dynamics.
Medicine: Integral in the formulation of lipid nanoparticles for drug delivery, particularly in mRNA vaccines.
Mécanisme D'action
The mechanism of action of undecyl 6-[(6-henicosan-11-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]hexanoate involves its interaction with lipid membranes. The compound integrates into lipid bilayers, enhancing the stability and delivery efficiency of encapsulated molecules. This is particularly important in the context of mRNA vaccines, where the compound helps protect the mRNA from degradation and facilitates its delivery into cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Heptadecan-9-yl 8-[(6-oxo-6-(undecyloxy)hexyl)-(2-hydroxyethyl)amino]octanoate
- Hexanoic acid, 6-[(6-[(1-decylundecyl)oxy]-6-oxohexyl)-(2-hydroxyethyl)amino]-, undecyl ester
Uniqueness
Undecyl 6-[(6-henicosan-11-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]hexanoate is unique due to its specific combination of long carbon chains and functional groups, which confer distinct physicochemical properties. These properties make it particularly effective in lipid-based delivery systems, offering advantages in terms of stability, biocompatibility, and efficiency .
Propriétés
Formule moléculaire |
C46H91NO5 |
|---|---|
Poids moléculaire |
738.2 g/mol |
Nom IUPAC |
undecyl 6-[(6-henicosan-11-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]hexanoate |
InChI |
InChI=1S/C46H91NO5/c1-4-7-10-13-16-19-22-25-34-43-51-45(49)37-30-26-32-39-47(41-42-48)40-33-27-31-38-46(50)52-44(35-28-23-20-17-14-11-8-5-2)36-29-24-21-18-15-12-9-6-3/h44,48H,4-43H2,1-3H3 |
Clé InChI |
YDXPMICNZYCJHE-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCOC(=O)CCCCCN(CCCCCC(=O)OC(CCCCCCCCCC)CCCCCCCCCC)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


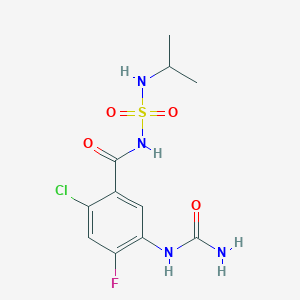

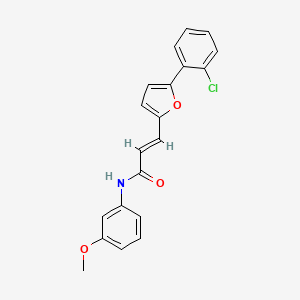
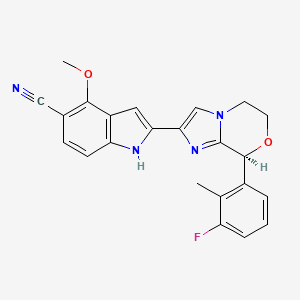

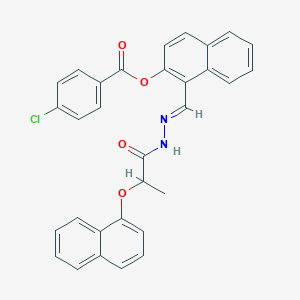
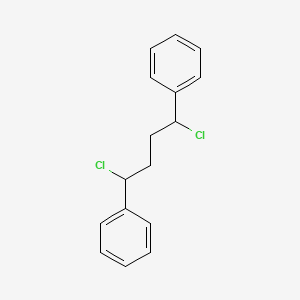

![nonyl 6-[(6-heptadecan-9-yloxy-6-oxohexyl)-(3-hydroxypropyl)amino]hexanoate](/img/structure/B11937527.png)
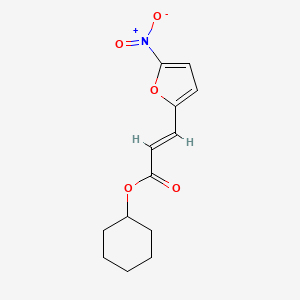
![6-ethyl-5-[(4-methoxycyclohexyl)amino]-3-[3-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]anilino]pyrazine-2-carboxamide](/img/structure/B11937539.png)
